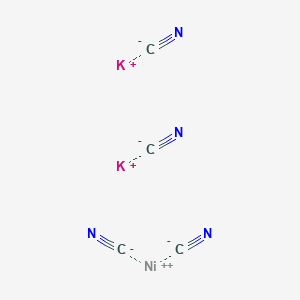
乙基苯基二硫代氨基甲酸锌
描述
Zinc N-Ethyl-N-phenyldithiocarbamate (ZnEPDC) is an organo-zinc compound that has been widely studied for its potential applications in scientific research. It is a dithiocarbamate derivative of N-ethyl-N-phenyl-dithiocarbamic acid and is used as a reagent for a variety of laboratory experiments. ZnEPDC is a colorless, water-soluble liquid that is used in organic synthesis, biochemistry, and analytical chemistry. It has been used for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other materials.
科学研究应用
有机金属化合物制造
乙基苯基二硫代氨基甲酸锌是一种有机金属化合物。 有机金属化合物是有用的试剂、催化剂和前体材料,在各个领域都有应用 .
薄膜沉积: 有机金属化合物的一种应用是薄膜沉积。 此工艺用于生产半导体、太阳能电池和其他电子设备 .
工业化学: 有机金属化合物,包括乙基苯基二硫代氨基甲酸锌,也用于工业化学中的各种工艺 .
制药: 在制药行业,有机金属化合物用作各种药物合成中的催化剂和试剂 .
LED 制造: 有机金属化合物用于制造发光二极管 (LED)。 它们用于在 LED 基板上沉积薄膜 .
合成与表征
乙基苯基二硫代氨基甲酸锌用于科学研究中的合成和表征研究。 例如,它已被用于研究其热性能 .
安全和危害
Zinc N-Ethyl-N-phenyldithiocarbamate may cause serious eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
作用机制
Target of Action
Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a complex that has been found to interact with metal ions, particularly zinc and nickel . The primary targets of ZNEPD are the metal ions in biological systems . These metal ions play crucial roles in various biological processes, including enzyme activity and DNA-protein interactions .
Mode of Action
ZNEPD possesses two sulfur atoms that often act as the binding sites for metal coordination . The interaction between ZNEPD and metal ions, such as zinc, occurs in bidentate modes, leading to the formation of different geometries . This interaction enhances the possibility for complex formation, making ZNEPD useful in various areas, especially in biomedical fields .
Biochemical Pathways
It is known that the ligands in znepd control the activity of metals and influence the array of molecules in the secondary coordination sphere . This determines the biological targets such as DNA, proteins, and enzymes of interest .
Pharmacokinetics
It is soluble in hot chloroform and hot benzene, slightly soluble in gasoline, benzene, and hot ethanol, and insoluble in acetone, carbon tetrachloride, ethanol, and water .
Result of Action
The molecular and cellular effects of ZNEPD’s action are largely dependent on its interaction with metal ions. The formation of complexes with metal ions can potentially influence various biological processes, including enzyme activity and DNA-protein interactions . .
Action Environment
The action, efficacy, and stability of ZNEPD can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction . Additionally, storage conditions can impact the stability of ZNEPD. It is recommended to store the compound in a cool, dry place .
属性
IUPAC Name |
zinc;N-ethyl-N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDJAXRXUZQS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925652 | |
| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14634-93-6 | |
| Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Zinc N-Ethyl-N-phenyldithiocarbamate in material science?
A1: Zinc N-Ethyl-N-phenyldithiocarbamate is primarily used as an accelerator in the vulcanization of rubber. [] This process involves forming cross-links between polymer chains, thereby enhancing the rubber's mechanical properties like tensile strength, elasticity, and resistance to abrasion. Specifically, research indicates its use in formulating ethylene-propylene diene rubber for the inner layer of hydraulic braking rubber tubes. [] The compound's role in improving aging resistance and oil resistance, particularly in high-temperature braking fluid environments, is highlighted. []
Q2: How does Zinc N-Ethyl-N-phenyldithiocarbamate contribute to the properties of rubber materials?
A2: Research suggests that Zinc N-Ethyl-N-phenyldithiocarbamate participates in the crosslinking reactions during the vulcanization of ethylene-propylene diene rubber. [] Castor oil, often used as a plasticizer in these rubbers, undergoes alcoholization with the vinyl acrylate present in the rubber. [] This reaction, facilitated by the presence of Zinc N-Ethyl-N-phenyldithiocarbamate, leads to a more stable ether linkage and contributes to a more robust crosslinked structure within the rubber material. [] This enhanced crosslinking is believed to be responsible for the improved aging resistance, oil resistance, and overall stability, especially in demanding conditions like those experienced in hydraulic braking systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)






